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Quantitative Comparison of Raltegravir Resistance

The table below summarizes the fold-change in resistance and other key characteristics of the N155H and

Y143C mutations, based on data from the search results.

Mutation
Reported Fold-
Change (FC) in
RAL IC₅₀

Impact on Viral
Replication
Capacity (Fitness)

Common Co-
occurring /
Compensatory
Mutations

Prevalence and
Clinical Dynamics

N155H ~7-fold [1] Less fit than wild-

type virus; fitness is
partially restored by

secondary mutations
like E92Q [2].

E92Q, V151I [2] [3] Often emerges first

during treatment
failure, but may later

be replaced by the
Q148 or Y143

pathways [2] [4] [5].
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Mutation
Reported Fold-
Change (FC) in
RAL IC₅₀

Impact on Viral
Replication
Capacity (Fitness)

Common Co-
occurring /
Compensatory
Mutations

Prevalence and
Clinical Dynamics

Y143C/R FC ~6 to ~52

(Y143 pathway);
varies significantly

based on
secondary

mutations [5].

Confers a significant

fitness defect; the
Y143C mutant alone

showed no major
resistance in one

HIV-2 study [6] [1].

T97A, L74M,

G163R [4] [7]

Often replaces the

initial N155H mutant
in a viral population

during continued drug
pressure [4] [5].

Q148H/R
(For
Context)

>14-fold (Q148R

alone); can
exceed 1000-fold

with secondary
mutations [1].

Significantly less fit

than wild-type and
N155H mutants;

fitness is greatly
restored by G140S

[2].

G140S, E138K [2] Considered one of the

most resistant and fit
combinations once

secondary mutations
arise [2] [3].

> Important Note on Data Variability: The reported fold-change values can vary considerably between

studies due to differences in experimental systems (e.g., single-cycle vs. spreading infection assays, use of

HIV-1 vs. HIV-2). The values in the table are representative examples.

Detailed Experimental Protocols

The data in the table above was generated through well-established laboratory techniques. Here is a detailed

breakdown of the key methodologies cited.

Site-Directed Mutagenesis and Recombinant Virus Generation

This is a fundamental technique for introducing specific mutations into the viral genome to study their

effects [2] [1].

Procedure: The wild-type HIV integrase gene, often within a larger pol gene fragment, is cloned into
a plasmid. Mutations (e.g., N155H, Y143C) are introduced using primers containing the desired
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nucleotide change and a high-fidelity DNA polymerase [2].

Virus Production: The mutated plasmid is then used in a process to generate infectious recombinant
viruses. This is often done by co-transfecting human 293T cells with the mutant plasmid and a

corresponding viral backbone from which the integrase gene has been deleted. Homologous
recombination results in a full-length, infectious virus carrying the mutation of interest [2].

Verification: The integrase coding sequence from the produced virus is sequenced to confirm the
presence of the intended mutation and the absence of unintended changes [2].

Drug Susceptibility (Phenotypic) Assays

These assays measure the direct impact of mutations on the drug's effectiveness.

Cell-Based Assays: Susceptibility is typically determined in single-cycle infectivity assays using

specialized cell lines like TZM-bl or MAGI-5A. These cells contain a reporter gene (e.g., β-
galactosidase or luciferase) that is activated upon successful viral infection [2] [1].

Protocol: Serial dilutions of Raltegravir are prepared in a culture plate. A standardized amount of
virus is added to each well, followed by the indicator cells. After incubation (e.g., 48 hours), the

reporter activity is measured [2].
Data Analysis: The drug concentration that inhibits 50% of viral infection (IC₅₀) is calculated by

plotting the percent inhibition of reporter activity against the log10 drug concentration. The Fold-
Change (FC) is derived by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type reference

virus [2] [1].

Growth Competition Assays for Fitness Measurement

These experiments compare the replication efficiency of mutant viruses relative to the wild-type.

Procedure: Two recombinant viruses, one with a resistance mutation and one wild-type, are tagged
with different genetic markers (e.g., hisD or GFP). They are then mixed at known ratios (e.g., 50:50)

and used to infect cell cultures (e.g., MT-2 cells) [2].
Monitoring: The cultures are passaged repeatedly over 1-2 weeks. At multiple time points, samples

are taken, and the proportion of each virus is quantified using methods like real-time RT-PCR specific
to each genetic tag [2].

Fitness Calculation: The virus that increases its proportion in the mixture over time is deemed more
"fit." The relative fitness is calculated from the change in the ratio of the two viruses across passages

[2].
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Raltegravir Resistance Pathways and Experimental
Workflow

The relationship between the primary mutations and the key experiments used to characterize them can be

visualized in the following diagrams.

Common Raltegravir Resistance Pathways Key Characterization Methods

Virological Failure
on Raltegravir

Primary Mutation: N155H
(Emerges First) Primary Mutation: Q148H/R/K Primary Mutation: Y143C/R/H

Secondary Mutations:
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Can be replaced by
Q148 or Y143 pathways

Secondary Mutation: G140S
(Restores Fitness)

Common
Combination
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T97A, L74M

Site-Directed Mutagenesis
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Growth Competition Assay
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Key Interpretive Notes

Pathway Exclusivity: The three primary resistance pathways (N155H, Q148H/K/R, and Y143C/R/H)
are generally mutually exclusive; you rarely find them on the same viral genome [4] [8] [6]. This is

likely because each mutation induces distinct structural changes in the integrase enzyme.
Fitness-Resistance Trade-off: A common theme is the trade-off between resistance and viral

fitness. While primary mutations confer resistance, they often impair the enzyme's normal function.
Secondary mutations (like G140S with Q148H) are crucial because they partially restore viral
fitness without compromising the high level of resistance, making the variant more successful in
the long term [2].

Context Matters (HIV-1 vs. HIV-2): Be cautious when extrapolating data. The Y143C mutation, for
instance, did not confer significant resistance to Raltegravir in an HIV-2 model unless it was

accompanied by the E92Q mutation, highlighting that resistance patterns can differ between HIV
types [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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